molecular formula C12H13NO4 B025723 methyl 4,6-dimethoxy-1H-indole-2-carboxylate CAS No. 105776-13-4

methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B025723
CAS No.: 105776-13-4
M. Wt: 235.24 g/mol
InChI Key: TVUJONIYWNBWPM-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate (CAS 105776-13-4) is a versatile chemical intermediate prized in medicinal chemistry for the synthesis of novel bioactive molecules. Its defined structure, featuring a carboxylate ester and dimethoxy-substituted indole ring, makes it a privileged scaffold for constructing compounds targeting neurodegenerative and infectious diseases. This compound serves as a critical precursor in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research. It is used to build dimethoxyindole-based hydrazide-hydrazones, where the indole core enables key hydrophobic and hydrogen-bonding interactions with enzyme active sites . Furthermore, the indole-2-carboxylate structure is a key pharmacophore in developing broad-spectrum antiviral agents active against RNA viruses like Coxsackievirus B3 and Influenza A . As a building block, its reactivity allows for functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs . Intended Use & Handling: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUJONIYWNBWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350026
Record name Methyl 4,6-dimethoxy-2-indolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105776-13-4
Record name Methyl 4,6-dimethoxy-2-indolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

Reaction Mechanisms and Optimization

Mechanistic Insights into Cyclization

The formation of the indole ring proceeds via a-sigmatropic rearrangement during the thermal decomposition of the vinyl azide intermediate. This step is critical for establishing the indole core and is facilitated by the electron-donating methoxy groups, which stabilize the transition state through resonance.

Key Optimization Parameters:

  • Temperature Control : Maintaining temperatures between 60–80°C during cyclization prevents side reactions such as over-oxidation or polymerization.

  • Solvent Selection : Methanol serves as both solvent and proton source, enhancing reaction efficiency by stabilizing ionic intermediates.

Spectroscopic Characterization

Post-synthesis characterization confirms structural integrity:

  • ¹H NMR : Distinct signals for methoxy groups (δ 3.76–3.95 ppm) and the indole NH proton (δ 10.81 ppm).

  • IR Spectroscopy : Strong absorption bands at 1699 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (aromatic C=C).

Comparative Analysis of Synthetic Routes

ParameterPrimary Route (Azide Cyclization)Vilsmeier Formylation Route
Starting Material4,6-DimethoxyindoleMethyl 4,6-dimethoxyindole-2-carboxylate
Key ReagentsMethyl azidoacetate, NaOMe/MeOHPOCl₃, DMF
Reaction Time12–24 hours4–6 hours
RegioselectivityC2 functionalizationC7 functionalization
Yield (Reported)Not explicitly stated62–78% for derivatives

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions at the C3 and C5 positions occasionally occur due to the electron-rich nature of the indole ring. Employing bulky directing groups or low-temperature conditions minimizes these side pathways.

Purification Techniques

Recrystallization from ethanol/hexane mixtures (1:3 v/v) effectively isolates the target compound, with purity confirmed via HPLC (>95%).

Industrial and Scalability Considerations

While laboratory-scale syntheses are well-established, industrial production requires adaptations:

  • Continuous Flow Systems : Enhance reproducibility and reduce reaction times for large-scale batches.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) are under investigation to improve cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate serves as a crucial building block in synthesizing more complex indole derivatives. Its methoxy groups facilitate electrophilic substitution reactions, which are essential for creating diverse chemical entities.

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBromine or chlorine gasVaries

These reactions can lead to various derivatives with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory pathways.
  • Antiviral Activity : Preliminary investigations suggest potential efficacy against certain viral infections.
  • Anticancer Effects : Indole derivatives are often explored for their ability to induce apoptosis in cancer cells.

A notable study demonstrated that this compound could inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Medicinal Chemistry

Indole derivatives are frequently investigated for their therapeutic potentials. This compound's structural features allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors can modulate physiological responses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

Mechanism of Action

The mechanism of action of methyl 4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Electronic Effect Bioactivity
This compound 4-OCH₃, 6-OCH₃ Electron-donating Anticholinesterase
Methyl 4,5-dichloro-1H-indole-2-carboxylate 4-Cl, 5-Cl Electron-withdrawing Intermediate for agrochemicals
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate 5-OCH₃, 6-OCH₃ Moderate electron-donating PDE4B inhibition

Table 2: Pharmacological Potential

Compound Target Enzyme IC₅₀/EC₅₀ Application
Methyl 4,6-dimethoxy derivative Acetylcholinesterase 1.2 µM Neurodegenerative diseases
Ethyl 5,6-dimethoxy analogue PDE4B Not reported Anti-inflammatory

Biological Activity

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound interacts with various biochemical pathways, primarily due to the presence of methoxy groups which enhance its reactivity. The compound is believed to exert its effects through the following mechanisms:

  • Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anticancer Activity : Studies indicate that indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. This compound is being investigated for its potential to target specific cancer pathways.
  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, likely due to its ability to disrupt microbial cell membranes.

Biological Activities

The biological activities associated with this compound include:

Activity Description
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines.
AntimicrobialEffective against a range of bacteria and fungi.
AntioxidantScavenges free radicals and reduces oxidative stress.
AntiinflammatoryModulates inflammatory pathways and reduces cytokine production.
AnticholinesteraseInhibits acetylcholinesterase activity, potentially useful in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (IC50 values ranging from 5 to 20 µM) . The compound was found to induce apoptosis through caspase activation.
  • Antimicrobial Activity : Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus .
  • Antioxidant Properties : The antioxidant capacity was evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, revealing a significant reduction in DPPH radicals at concentrations as low as 25 µg/mL .

Case Studies

Several case studies have further elucidated the biological activities of this compound:

  • Case Study 1 : A study on its anticancer effects demonstrated that treatment with the compound led to a decrease in tumor volume in xenograft models by up to 60% compared to control groups .
  • Case Study 2 : In a clinical setting, patients with chronic inflammatory conditions showed marked improvement when treated with formulations containing this compound as part of their regimen .

Q & A

Basic Questions

Q. What are the key physicochemical properties of methyl 4,6-dimethoxy-1H-indole-2-carboxylate relevant to its handling in laboratory settings?

  • Answer: The compound has a molecular formula of C₁₂H₁₃NO₄, molecular weight of 235.24 g/mol, density of 1.252 g/cm³, and melting point of 182–183°C . Proper storage requires airtight containers in cool, dry conditions to prevent hydrolysis or oxidation, as indicated by safety protocols for structurally similar indole derivatives .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Answer: The compound is synthesized via esterification or methoxylation of indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with acetic acid and sodium acetate under controlled conditions yields functionalized indole esters . Specific procedures may involve protecting-group strategies to ensure regioselective methoxy substitution .

Q. What safety precautions are critical when handling this compound in synthetic procedures?

  • Answer: Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Ensure adequate ventilation to mitigate inhalation risks, and follow protocols for waste disposal (e.g., segregating organic waste) as outlined in safety data sheets for related indole carboxylates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) be optimized for determining the molecular structure of this compound?

  • Answer: Use the SHELX suite (e.g., SHELXL for refinement) to process high-resolution data, ensuring accurate thermal parameter modeling. ORTEP-3 can visualize molecular geometry and intermolecular interactions, such as π-stacking in the indole core . For twinned crystals, employ twin refinement algorithms in SHELXL to resolve overlapping reflections .

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed for this compound across different studies?

  • Answer: Contradictions in NMR data may arise from solvent effects, pH variations, or impurities. Cross-validate results using high-purity samples (≥95% by HPLC) and corroborate with SCXRD to confirm structural assignments . Computational NMR prediction tools (e.g., DFT calculations) can also identify anomalous shifts caused by conformational flexibility .

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer: Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., the ester carbonyl or methoxy groups). Solvent models (e.g., COSMO-RS) simulate reaction environments, while transition-state analysis predicts activation barriers for substitutions at the 2-carboxylate position .

Q. What experimental design considerations are essential when using this compound as a precursor for anti-mitotic agents?

  • Answer: Prioritize regioselective functionalization at the 4- and 6-positions by employing orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines). Monitor reaction progress via LC-MS to detect intermediates, and optimize purification using recrystallization from DMF/acetic acid mixtures to isolate high-purity products .

Methodological Notes

  • Crystallography: SHELX programs are preferred for small-molecule refinement due to their robustness in handling high-resolution data and twinning .
  • Safety Compliance: Adhere to GHS hazard codes (e.g., H315 for skin irritation) and disposal guidelines to minimize environmental impact .
  • Data Validation: Cross-reference spectroscopic and crystallographic data to address contradictions, ensuring alignment with published standards .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Reactant of Route 2
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methyl 4,6-dimethoxy-1H-indole-2-carboxylate

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